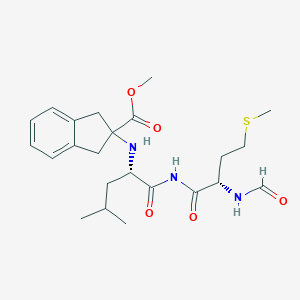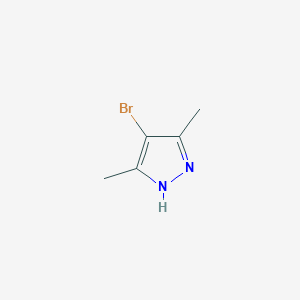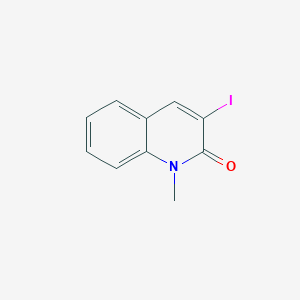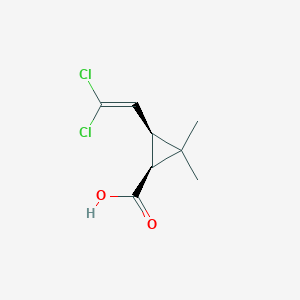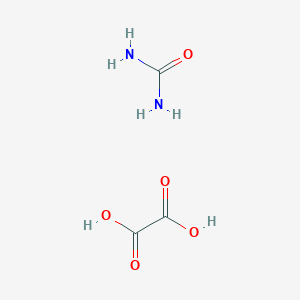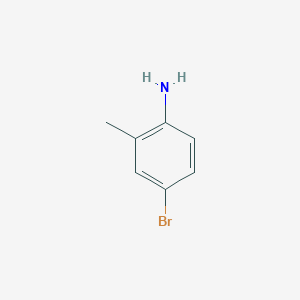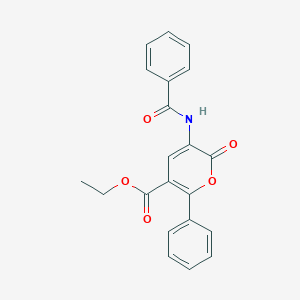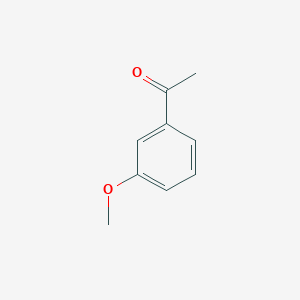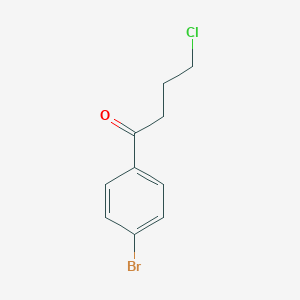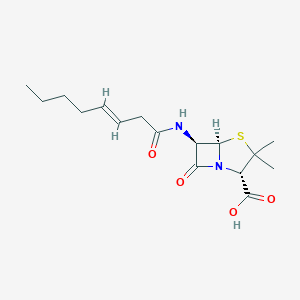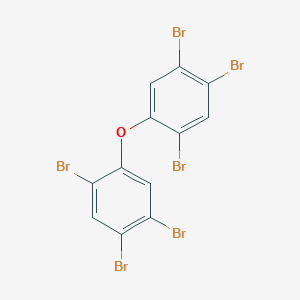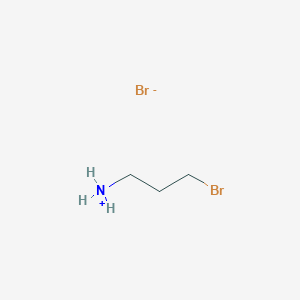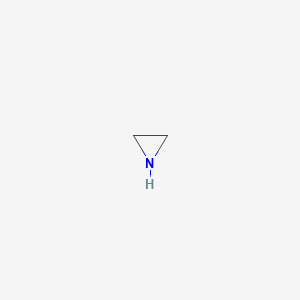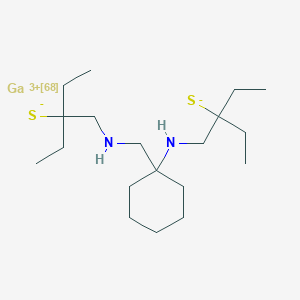
Bis(aminoethanethiol)tetraethyl-cyclohexyl-gallium(68) complex
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis(aminoethanethiol)tetraethyl-cyclohexyl-gallium(68) complex, also known as [68Ga]Ga-NOX-A-12, is a radiopharmaceutical compound that has gained attention in recent years due to its potential use in cancer diagnosis and treatment. This complex is a gallium-68 (68Ga) labeled NOX-A-12, a small molecule inhibitor of CXCL12, a chemokine that plays a critical role in tumor growth and metastasis.
Mecanismo De Acción
[68Ga]Ga-NOX-A-12 binds to CXCL12 with high affinity and specificity, blocking its interaction with CXCR4, a receptor that is overexpressed in many types of cancer cells. By inhibiting the CXCL12/CXCR4 axis, [68Ga]Ga-NOX-A-12 can disrupt the tumor microenvironment and inhibit tumor growth and metastasis. In addition, [68Ga]Ga-NOX-A-12 can also induce apoptosis in CXCL12-expressing tumor cells by activating the caspase pathway.
Efectos Bioquímicos Y Fisiológicos
The use of [68Ga]Ga-NOX-A-12 in cancer diagnosis and treatment is generally well-tolerated, with few reported adverse effects. The compound has a short half-life of approximately 68 minutes, which limits its potential toxicity. However, some studies have reported mild to moderate side effects, such as headache, nausea, and fatigue, which are likely related to the injection procedure rather than the compound itself.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of [68Ga]Ga-NOX-A-12 is its high specificity for CXCL12, which allows for accurate visualization and targeting of CXCL12-expressing tumors. In addition, the short half-life of the compound allows for rapid imaging and minimizes the potential for radiation exposure. However, the synthesis and purification of [68Ga]Ga-NOX-A-12 can be challenging, and the compound must be used within a short time frame after synthesis. In addition, the cost of the compound and the need for specialized equipment and expertise may limit its widespread use.
Direcciones Futuras
Future research on [68Ga]Ga-NOX-A-12 is likely to focus on optimizing its synthesis and purification methods, as well as on exploring its potential applications in cancer diagnosis and treatment. In addition, further studies are needed to fully understand the mechanism of action of [68Ga]Ga-NOX-A-12 and to identify potential biomarkers for patient selection and monitoring. Finally, the development of novel CXCL12 inhibitors and the combination of [68Ga]Ga-NOX-A-12 with other cancer therapies may further enhance its efficacy and clinical utility.
Métodos De Síntesis
The synthesis of [68Ga]Ga-NOX-A-12 involves the labeling of NOX-A-12 with 68Ga, a positron-emitting radionuclide that is commonly used in PET imaging. The labeling reaction is carried out using a commercially available generator that provides 68Ga in the form of [68Ga]GaCl3. The [68Ga]GaCl3 is then mixed with NOX-A-12 in the presence of a chelating agent, such as DOTA or NOTA, which forms a stable complex with gallium. The resulting [68Ga]Ga-NOX-A-12 complex is purified using a solid-phase extraction method and formulated for injection.
Aplicaciones Científicas De Investigación
The use of [68Ga]Ga-NOX-A-12 in cancer diagnosis and treatment is an active area of research. The CXCL12/CXCR4 axis has been shown to play a critical role in tumor growth, angiogenesis, and metastasis. By targeting CXCL12 with NOX-A-12, [68Ga]Ga-NOX-A-12 can be used to visualize CXCL12 expression in tumors using PET imaging. This can aid in the diagnosis and staging of cancer, as well as in monitoring the response to therapy. In addition, [68Ga]Ga-NOX-A-12 can also be used as a therapeutic agent by delivering a cytotoxic payload to CXCL12-expressing tumor cells.
Propiedades
Número CAS |
132695-73-9 |
|---|---|
Nombre del producto |
Bis(aminoethanethiol)tetraethyl-cyclohexyl-gallium(68) complex |
Fórmula molecular |
C19H38GaN2S2+ |
Peso molecular |
426.6 g/mol |
Nombre IUPAC |
3-[[[1-[(2-ethyl-2-sulfidobutyl)amino]cyclohexyl]methylamino]methyl]pentane-3-thiolate;gallium-68(3+) |
InChI |
InChI=1S/C19H40N2S2.Ga/c1-5-18(22,6-2)15-20-14-17(12-10-9-11-13-17)21-16-19(23,7-3)8-4;/h20-23H,5-16H2,1-4H3;/q;+3/p-2/i;1-2 |
Clave InChI |
MALQFRNERHLCPZ-ZQSXMSGHSA-L |
SMILES isomérico |
CCC(CC)(CNCC1(CCCCC1)NCC(CC)(CC)[S-])[S-].[68Ga+3] |
SMILES |
CCC(CC)(CNCC1(CCCCC1)NCC(CC)(CC)[S-])[S-].[Ga+3] |
SMILES canónico |
CCC(CC)(CNCC1(CCCCC1)NCC(CC)(CC)[S-])[S-].[Ga+3] |
Sinónimos |
is(aminoethanethiol)tetraethyl-cyclohexyl-gallium(68) complex Ga(68)-BAT-TECH |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Ethyl 3-bromoimidazo[1,2-a]pyrimidine-2-carboxylate](/img/structure/B145968.png)
